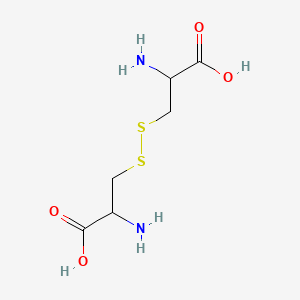

DL-Cystine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Protein Structure and Stability:

- Disulfide bonds: Cystine is formed by the oxidation of two cysteine molecules, creating a disulfide bond. These bonds play a crucial role in protein folding, stability, and function. Researchers use cystine to study how these bonds influence protein structure and activity in enzymes, antibodies, and other vital proteins.

Redox Reactions and Antioxidant Activity:

- Thiol group: The thiol group (SH) in cysteine acts as a reducing agent, participating in cellular redox reactions. Scientists utilize cystine to investigate its role in maintaining cellular redox balance and its potential as an antioxidant in various diseases [].

Drug Delivery and Biomaterial Design:

- Cystine's unique properties make it valuable in drug delivery systems. Researchers are exploring cystine-based nanoparticles for targeted drug delivery and controlled release of therapeutics due to its biocompatibility and ability to form disulfide bonds [].

Hair and Nail Health Research:

- Keratin: Cystine is a major component of keratin, a protein essential for hair and nail structure. Researchers use cystine to understand its impact on hair and nail growth, as well as investigate potential treatments for hair loss and nail disorders [].

Model Systems for Protein Misfolding Diseases:

DL-Cystine is a sulfur-containing amino acid that serves as the oxidized form of cysteine. Its chemical formula is , and it consists of two cysteine molecules linked by a disulfide bond. This compound appears as a white to off-white powder and is poorly soluble in water but soluble in dilute acids and alkalis . DL-Cystine plays a crucial role in protein structure, contributing to the stability and functionality of proteins through the formation of disulfide bridges, which are essential for maintaining three-dimensional structures .

Synthesis of DL-cystine can be achieved through several methods:

- Oxidation of Cysteine: The most common method involves the oxidation of cysteine using mild oxidizing agents like hydrogen peroxide or oxygen under controlled conditions.

- Chemical Synthesis: DL-cystine can also be synthesized chemically through various organic reactions that involve coupling two cysteine molecules.

- Biotechnological Approaches: Microbial fermentation processes can produce DL-cystine by utilizing specific strains capable of synthesizing amino acids from simpler substrates.

These methods allow for the production of DL-cystine in both laboratory and industrial settings .

DL-Cystine has a variety of applications:

- Nutritional Supplements: It is used as a dietary supplement due to its role in protein synthesis and antioxidant activity.

- Food Industry: DL-cystine enhances the nutritional quality of food products by improving protein digestibility.

- Pharmaceuticals: It is employed in formulations aimed at treating conditions related to oxidative stress and inflammation.

- Cosmetics: Due to its antioxidant properties, DL-cystine is included in skincare products aimed at improving skin health and elasticity .

Studies have shown that DL-cystine interacts with various biological molecules, influencing metabolic pathways. For instance, it serves as a substrate for the cystine-glutamate antiporter, facilitating the exchange of intracellular glutamate for extracellular cystine, which is then reduced to cysteine within cells . Additionally, research indicates that DL-cystine can modulate redox states within cells, impacting signaling pathways associated with oxidative stress responses .

DL-Cystine shares structural similarities with several other sulfur-containing compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Cysteine | C3H7NO2S | Reduced form; acts as a precursor to cystine |

| Homocysteine | C4H9NO2S | Contains one additional carbon; involved in methylation processes |

| Taurine | C2H7NO3S | Sulfonic acid; lacks disulfide bond formation |

| Methionine | C5H11NO2S | Essential amino acid; involved in methyl group transfers |

DL-Cystine's unique feature lies in its disulfide bond formation capability, which is critical for stabilizing protein structures compared to its counterparts that do not form such bonds .

Hydrogen Peroxide-Mediated Oxidation

The hydrogen peroxide-mediated oxidation of cysteine to cystine represents one of the most extensively studied chemical pathways for disulfide bond formation [1] [2]. The reaction proceeds through a well-characterized two-step nucleophilic mechanism that has been thoroughly investigated across a wide pH range of 4-13 [1]. The initial step involves rate-determining nucleophilic attack of the thiolate anion (cysteinate) on unionized hydrogen peroxide, generating cysteine sulfenic acid as a transient intermediate [1] [3]. This intermediate subsequently undergoes nucleophilic attack by a second thiolate anion to yield the final cystine product [3].

The stoichiometric relationship follows the equation: 2 Cys + H₂O₂ → Cystine + 2H₂O, with the reaction kinetics being strongly pH-dependent due to the ionization state of the thiol groups [1] [4]. At physiological pH values, where the pKa of cysteine thiols approximates 8.3, the thermodynamics and kinetics of oxidation are significantly influenced by the degree of thiol deprotonation [5] [6]. The reaction demonstrates excellent yields of 85-95% under optimized conditions, particularly in metal-free aqueous solutions where competing side reactions are minimized [1].

Temperature effects on the hydrogen peroxide oxidation pathway show optimal conversion rates at ambient conditions, with higher temperatures potentially leading to increased formation of over-oxidized products such as cysteine sulfinic acid and cysteic acid [7]. The mechanism tolerance to varying ionic strength and buffer compositions makes this approach particularly suitable for industrial applications where process consistency is paramount [1].

Atmospheric Oxygen Oxidation Mechanisms

Atmospheric oxygen represents a readily available and cost-effective oxidizing agent for cysteine conversion, though the reaction typically requires metal catalysis to proceed at acceptable rates [8] [9]. The uncatalyzed autoxidation of cysteine by molecular oxygen is thermodynamically favorable but kinetically sluggish under physiological conditions [9]. The introduction of transition metal catalysts, particularly copper and iron species, dramatically accelerates the oxidation process through electron transfer mechanisms [10] [11] [12].

The copper-catalyzed oxygen oxidation exhibits complex two-phase kinetics that have been extensively characterized [11]. During the initial phase, a stoichiometric amount of oxygen (0.25 moles per mole of thiol) is consumed without significant production of hydroxyl radicals [11]. The second reaction phase involves excess oxygen consumption through a hydrogen peroxide-mediated process with substantial hydroxyl radical generation [11]. This mechanistic complexity results from the formation of copper-cysteine complexes that serve as catalytic intermediates [11] [13].

Iron-catalyzed systems demonstrate exceptional sensitivity to metal concentrations, with nanomolar levels of iron capable of significantly influencing reaction rates [13]. Paradoxically, iron contamination can actually inhibit copper-catalyzed cysteine oxidation, highlighting the importance of controlling metal speciation in industrial processes [13]. The pH dependence of atmospheric oxygen oxidation shows minimal activity at strongly acidic conditions (pH < 1), with optimal conversion occurring at neutral to slightly alkaline pH values [14].

Dimethyl Sulfoxide Oxidation Systems

Dimethyl sulfoxide (DMSO) has emerged as an effective oxidizing agent for converting cysteine to cystine under mild reaction conditions [14] [15] [16]. This approach offers particular advantages in terms of reaction selectivity and tolerance to acidic conditions where other oxidation methods may fail [14]. The DMSO-mediated oxidation proceeds through an ionic mechanism that is catalytically enhanced by inorganic salts present in enzymatic or fermentative reaction solutions [14].

The reaction stoichiometry follows: 2 Cys + DMSO → Cystine + (CH₃)₂S + H₂O, with optimal conversion occurring under acidic conditions (pH 1-4) at temperatures ranging from 5°C to 100°C [14]. The method demonstrates several advantages over traditional air oxidation or hydrogen peroxide systems, including reduced formation of over-oxidized byproducts such as cysteic acid, particularly under strongly acidic conditions [14].

Industrial applications of DMSO oxidation have shown particular promise when applied to cysteine-containing solutions derived from enzymatic or fermentative production processes [14] [17]. The reaction velocity increases proportionally with decreasing pH values, and the yield of cystine increases with solution acidity [14]. Typical DMSO usage requires approximately 0.5 to 1.0 moles per mole of cysteine, with reaction temperatures optimally maintained between 5°C and 100°C [14].

Industrial-Scale Resolution Techniques

Optical Resolution via Hydrochloride Formation

The optical resolution of DL-cysteine through hydrochloride salt formation represents a well-established industrial methodology for producing optically pure cysteine derivatives [18] [19]. This approach exploits the differential crystallization behavior of enantiomeric hydrochloride salts to achieve separation of the racemic mixture. The process typically involves three critical steps: conversion of DL-cysteine to the hydrochloride salt, inoculation with optically pure seed crystals, and preferential crystallization of the desired enantiomeric form as a monohydrate [19].

The methodology begins with the formation of a saturated or supersaturated aqueous solution of DL-cysteine hydrochloride [19]. Critical to the success of this process is the precise control of solution supersaturation, as excessive levels can lead to simultaneous crystallization of both enantiomers, compromising resolution efficiency [19]. The inoculation step employs crystals of one optically active form of cysteine hydrochloride as seed crystals, which serve as nucleation sites for preferential crystallization [19].

The crystallization phase occurs in the monohydrate form, which exhibits distinct crystal morphology and solubility characteristics compared to the anhydrous salt [20] [21]. Single crystal growth studies have demonstrated that L-cysteine hydrochloride monohydrate can be successfully grown using the unidirectional Sankaranarayanan-Ramasamy method, producing bulk-size crystals with dimensions of approximately 60 millimeters in length and 20 millimeters in diameter [20]. The crystalline material exhibits high optical transparency and excellent structural integrity, as confirmed by high-resolution X-ray diffractometry [20].

Industrial implementation of this resolution technique typically achieves yields of 75-85% with high enantiomeric purity [18]. The process scalability to ton-per-year production levels makes it commercially viable for large-scale amino acid manufacturing [18]. The methodology offers the advantage of using relatively simple equipment and established crystallization technology, though it is inherently limited by the theoretical maximum yield of 50% for any single enantiomer [18].

Enzymatic Separation Approaches

Enzymatic separation methodologies for cysteine resolution leverage the substrate specificity of various enzyme systems to achieve enantioselective transformations [18] [22]. The most extensively developed approach utilizes acylase enzymes that demonstrate preferential hydrolysis of N-acylated cysteine derivatives [18]. This methodology requires a multi-step process beginning with N-acylation of the racemic cysteine mixture, followed by selective enzymatic hydrolysis and subsequent product isolation [18].

The acylase-based resolution process typically employs acetic anhydride for the initial N-acylation step, converting the amino acid to its N-acetyl derivative [18]. The subsequent enzymatic hydrolysis step utilizes specific acylase enzymes that demonstrate preferential activity toward one enantiomer of the N-acetylated substrate [18]. This approach offers the advantage of high enantioselectivity, often exceeding 95% enantiomeric excess, though overall yields are typically limited to 60-70% due to incomplete conversion and side reactions [18].

Alternative enzymatic approaches have explored the use of tryptophan synthase from Escherichia coli for the asymmetric synthesis of cysteine [22]. This system catalyzes the synthesis of cysteine from various β-substituted-L-alanines and sulfides, with L-serine serving as the optimal substrate [22]. The economic viability of this approach is enhanced through the use of glycine as a precursor for L-serine production, reducing overall substrate costs [22].

Transaminase-based systems represent another enzymatic approach for cysteine resolution, though these methods typically operate at laboratory scale due to enzyme stability and cost considerations [22]. The environmental compatibility of enzymatic methods, combined with their mild reaction conditions and high selectivity, makes them attractive alternatives to chemical resolution techniques, particularly for pharmaceutical applications where product purity requirements are stringent [22].

Recent advances in enzyme engineering and immobilization technologies have improved the economic viability of enzymatic resolution methods [22]. The development of thermostable enzyme variants and recyclable immobilized enzyme systems has reduced operational costs while maintaining high selectivity and conversion efficiency [22]. However, the complexity of enzyme production, purification, and storage continues to limit the widespread industrial adoption of these methodologies compared to chemical alternatives [22].

Microbial Production and Metabolic Engineering Strategies

Escherichia coli Engineering Approaches

Metabolic engineering of Escherichia coli for enhanced cysteine production has emerged as a leading biotechnological approach for sustainable amino acid manufacturing [23] [24] [25]. The development of plasmid-free engineered strains represents a significant advancement in eliminating genetic instability associated with plasmid-based expression systems [23]. The most successful E. coli engineering strategies focus on three fundamental aspects: enhancing biosynthetic pathway flux, minimizing degradative pathways, and optimizing export mechanisms [24].

The critical metabolic node CysE, encoding serine acetyltransferase (SAT), has been identified as a key bottleneck in cysteine biosynthesis due to its susceptibility to feedback inhibition by the end product [23] [24] [26]. Genomic multi-copy strategies have been employed to extensively enhance CysE expression, thereby increasing metabolic flux through the carbon module of cysteine biosynthesis [23]. The implementation of feedback inhibition-insensitive variants of phosphoglycerate dehydrogenase and SAT has further improved pathway efficiency [24].

Advanced strain engineering has incorporated substrate channeling strategies to enhance biosynthetic efficiency through spatial organization of pathway enzymes [23]. Multi-module co-localization approaches couple biosynthetic enzymes with efflux systems, coordinating product synthesis and transport to minimize intracellular accumulation and associated toxicity [23]. The screening and implementation of CysB mutants has enabled global enhancement of sulfur assimilation, addressing a fundamental limitation in sulfur-containing amino acid production [23].

State-of-the-art E. coli strains, such as the engineered strain GCB2, have achieved remarkable production levels of 35.54 grams per liter of L-cysteine in controlled bioreactor conditions [23]. This represents the highest reported production titer to date, with accompanying metrics including a glucose yield of 0.125 grams per gram, sulfur assimilation efficiency of 92.44%, and productivity of 0.555 grams per liter per hour [23]. These performance characteristics demonstrate the industrial viability of microbial cysteine production as an alternative to traditional extraction methods [23].

Alternative Microbial Hosts

Pantoea ananatis has emerged as a promising alternative microbial host for cysteine production, offering distinct advantages in terms of metabolic regulation and environmental tolerance [27] [28]. The identification of key regulatory factors controlling intracellular cysteine levels has enabled targeted genetic modifications to enhance production efficiency [28]. Critical discoveries include the major cysteine desulfhydrase gene ccdA, involved in cysteine degradation, and the cysteine efflux pump genes cefA and cefB, which regulate intracellular amino acid concentrations [28].

Genetic engineering strategies in P. ananatis focus on disrupting degradative pathways through ccdA deletion while simultaneously enhancing efflux capacity through cefA and cefB overexpression [28]. These modifications address the fundamental challenge of cysteine cytotoxicity that limits accumulation in microbial systems [28]. The optimization of O-acetyl-L-serine sulfhydrylase activity through cysM overexpression has further enhanced biosynthetic capacity, though excessive enzyme levels can paradoxically reduce production due to increased degradative activity [29].

Production trials with engineered P. ananatis strains have achieved cysteine titers of approximately 2.2 grams per liter, representing a significant improvement over wild-type strains [28]. The utilization of thiosulfate as a sulfur source has proven advantageous compared to traditional sulfate-based media, as thiosulfate serves as a ready-to-use sulfur donor that bypasses energy-intensive sulfate reduction pathways [30] [29].

Corynebacterium glutamicum represents another important microbial platform for cysteine production, with metabolic engineering efforts focusing on alleviating feedback inhibition of key biosynthetic enzymes [26]. The introduction of mutations in the cysE gene has successfully desensitized SAT against feedback inhibition by L-cysteine, enabling enhanced production in this industrially relevant host organism [26]. While current production levels remain modest at 0.19 grams per liter, the robust industrial characteristics of C. glutamicum make it an attractive candidate for further optimization [26].

Metabolic Engineering Principles and Strategies

The successful metabolic engineering of cysteine-producing microorganisms requires a comprehensive understanding of sulfur metabolism and its integration with central carbon metabolism [30] [24]. Three fundamental principles guide effective strain development: enhancement of biosynthetic capacity, weakening of degradative pathways, and optimization of transport systems [30] [24]. The implementation of these principles must address the inherent toxicity of cysteine and the stringent regulatory mechanisms that control intracellular sulfur-containing amino acid levels [30].

Biosynthetic enhancement strategies focus on amplifying the expression of rate-limiting enzymes while alleviating feedback inhibition mechanisms [24]. The development of feedback inhibition-insensitive variants of serine acetyltransferase represents a critical advancement, as this enzyme catalyzes the committed step in cysteine biosynthesis and is subject to strong product inhibition [24]. Additionally, the enhancement of precursor supply through optimization of serine metabolism and the strengthening of sulfur assimilation pathways contribute to improved overall productivity [24].

Degradative pathway engineering involves the systematic identification and elimination of cysteine-consuming reactions [30] [24]. Key targets include various cysteine desulfhydrases that catalyze the breakdown of cysteine to pyruvate, ammonia, and hydrogen sulfide [30]. The knockout of genes encoding these degradative enzymes has consistently resulted in improved cysteine accumulation across different microbial hosts [30] [24].

Transport system optimization addresses the critical balance between preventing toxic accumulation while maintaining sufficient intracellular concentrations for continued biosynthesis [30] [31]. The characterization and engineering of amino acid export systems, particularly those specific for sulfur-containing amino acids, has enabled improved production efficiency [30]. Recent advances have identified novel efflux mechanisms and demonstrated their utility in enhancing cysteine production while maintaining cellular viability [31].

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

06681CV9GH